![molecular formula C9H10F2N2O2 B2983516 (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine CAS No. 2248174-77-6](/img/structure/B2983516.png)
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is a chemical compound that belongs to the class of amphetamines. It is also known as 2,6-difluoro-4-nitroamphetamine (DFNA) and is a potent and selective dopamine transporter (DAT) inhibitor. This compound has been extensively studied for its potential use in treating various neurological disorders, including attention-deficit/hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.
Mechanism of Action
The mechanism of action of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine involves its ability to inhibit the reuptake of dopamine by dopamine transporters (DATs). This leads to an increase in the concentration of dopamine in the synaptic cleft, which can improve the symptoms of neurological disorders such as ADHD and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine are primarily related to its ability to inhibit dopamine transporters. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can improve the symptoms of neurological disorders such as ADHD and Parkinson's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine in lab experiments include its potent and selective inhibition of dopamine transporters, which allows for precise control over the concentration of dopamine in the synaptic cleft. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research on (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine. These include:
1. Further studies on the potential therapeutic applications of this compound, particularly in the treatment of ADHD and Parkinson's disease.
2. Investigations into the potential side effects and toxicity of this compound, including its effects on other neurotransmitter systems.
3. Development of new and more efficient synthesis methods for this compound.
4. Studies on the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
5. Investigations into the potential use of this compound as a research tool for studying the dopamine system and related neurological disorders.
Synthesis Methods
The synthesis of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reduction of 2,6-difluoro-4-nitrophenylacetone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of dopamine transporters, which are responsible for the reuptake of dopamine from the synaptic cleft. This property makes it a promising candidate for the treatment of neurological disorders such as ADHD and Parkinson's disease.
properties
IUPAC Name |
(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-5(4-12)9-7(10)2-6(13(14)15)3-8(9)11/h2-3,5H,4,12H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMEWLROKLZPM-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.